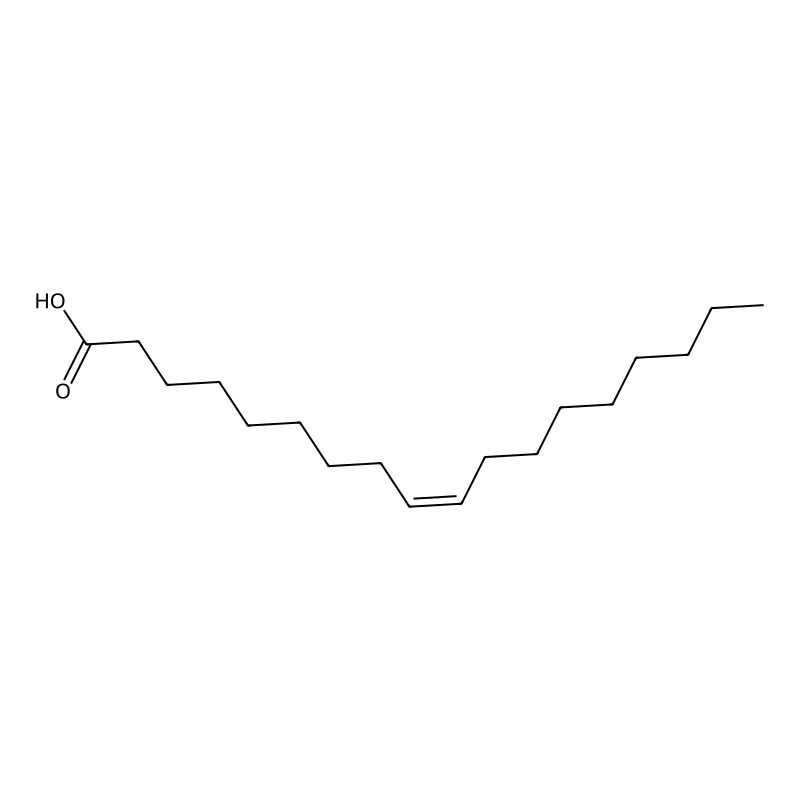

Oleic acid

C18H34O2

C8H17CH=CH(CH2)7COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H34O2

C8H17CH=CH(CH2)7COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene

Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride

Miscible with methanol

Solubility in water: none

insoluble in water; miscible in alcohol, ether, fixed oils

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Health

- Impact on Cholesterol: Research suggests oleic acid may help lower LDL ("bad") cholesterol levels while preserving HDL ("good") cholesterol. This is particularly relevant for studies on diets like the Mediterranean diet rich in oleic acid from olive oil )

Metabolism and Obesity

- Energy Regulation: Studies are investigating how oleic acid influences feelings of satiety and energy expenditure. Some evidence suggests it might play a role in weight management )

Cellular Function and Signaling

Oleic acid is a long-chain monounsaturated fatty acid with the chemical formula C18H34O2. It is classified as a carboxylic acid, characterized by a single double bond between the ninth and tenth carbon atoms in its chain, which is in the cis configuration. Oleic acid is the most prevalent fatty acid found in various natural oils, such as olive, palm, peanut, and sunflower oils, where it typically exists as a glyceride rather than in its free form . The compound appears as a colorless or yellowish liquid at room temperature and has a melting point of approximately 13.4 °C for its alpha form and 16.3 °C for its beta form .

Oleic acid plays a multifaceted role in biological systems. Here are some key mechanisms of action:

- Modulation of gene expression: Oleic acid can interact with specific receptors in cells, influencing the expression of genes involved in fat metabolism, inflammation, and cell proliferation [].

- Anti-inflammatory effects: Oleic acid may reduce inflammation by lowering the production of inflammatory signaling molecules.

- Cardiovascular benefits: Studies suggest oleic acid may improve blood cholesterol levels by increasing HDL ("good") cholesterol and decreasing LDL ("bad") cholesterol.

- Hydrogenation: Oleic acid can be converted to stearic acid through catalytic hydrogenation, which saturates the double bond .

- Ozonolysis: The reaction of oleic acid with ozone leads to the formation of various products, including aldehydes and carboxylic acids such as azelaic acid and nonanoic acid. This reaction is significant in atmospheric chemistry as it can influence the behavior of organic aerosols .

- Halogenation: Oleic acid reacts with bromine to form dibromides, showcasing its reactivity due to the presence of the double bond .

Other reactions include thermal oxidation processes that generate volatile compounds through free radical mechanisms .

Oleic acid exhibits various biological activities that contribute to its significance in nutrition and health:

- Anti-inflammatory Effects: Research indicates that oleic acid may reduce inflammation markers in the body, making it beneficial for cardiovascular health .

- Cell Membrane Integrity: As a component of phospholipids, oleic acid plays a critical role in maintaining cell membrane structure and fluidity .

- Cholesterol Regulation: Oleic acid is associated with lowering low-density lipoprotein cholesterol levels while potentially raising high-density lipoprotein cholesterol levels, contributing to improved lipid profiles .

Oleic acid can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting oleic acid from plant oils through saponification or hydrolysis processes.

- Chemical Synthesis: Oleic acid can also be synthesized via the oxidation of olefins or through the hydrolysis of oleyl alcohol. Additionally, reactions involving fatty acids can yield oleic acid under specific conditions using catalysts

Oleic acid has diverse applications across multiple industries:

- Food Industry: It is widely used as an emulsifier and stabilizer in food products.

- Cosmetics and Personal Care: Due to its moisturizing properties, oleic acid is commonly found in lotions and creams.

- Pharmaceuticals: It serves as an excipient in drug formulations and is used in the production of lipid-based drug delivery systems.

- Industrial

Research on oleic acid's interactions reveals important insights into its chemical behavior:

- Reactivity with Ozone: Studies have shown that oleic acid reacts with ozone at air-water interfaces, affecting atmospheric chemistry and cloud formation processes by enhancing cloud condensation nuclei activity .

- Interactions with Other Fatty Acids: When mixed with other fatty acids like stearic acid, oleic acid's reactivity can change due to competitive interactions at interfaces .

Several compounds share similarities with oleic acid due to their structural characteristics or biological functions. Below are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Stearic Acid | C18H36O2 | Saturated fatty acid; higher melting point |

| Palmitoleic Acid | C16H30O2 | Monounsaturated; shorter carbon chain |

| Linoleic Acid | C18H32O2 | Polyunsaturated; two double bonds |

| Elaidic Acid | C18H34O2 | Trans isomer of oleic acid; different health effects |

Oleic acid's uniqueness lies in its predominant presence in edible oils and its beneficial health effects compared to other fatty acids like stearic or palmitoleic acids. Its monounsaturated nature makes it particularly advantageous for heart health compared to saturated fats like stearic acid.

Plant-derived sources constitute the primary commercial and dietary sources of oleic acid, with significant variation in content depending on species, cultivar, and environmental conditions. The distribution pattern across plant sources demonstrates remarkable diversity, ranging from trace amounts to comprising over 80% of total fatty acid content [1] [5].

Olive Oil and Vegetable Oils

Olive oil stands as the paradigmatic source of oleic acid, containing between 55% and 83% oleic acid of total fatty acids, with most extra virgin olive oils ranging from 66% to 78% [6] [7] [8] [9]. This substantial content makes olive oil the primary dietary source of oleic acid in Mediterranean populations and establishes its reputation as a heart-healthy cooking oil [6]. The International Olive Council and United States Department of Agriculture maintain strict quality standards for olive oil, requiring extra virgin grades to contain no more than 0.8% free fatty acids, with oleic acid serving as the reference standard for this measurement [6] [10].

Other vegetable oils demonstrate considerable variation in oleic acid content. Canola oil contains approximately 61% oleic acid, while peanut oil ranges from 36% to 67% [1] [2]. Sesame oil provides approximately 40% oleic acid, and grape seed oil contains 15% to 20% [1]. Poppyseed oil represents one of the lower sources among common vegetable oils, containing only 14% oleic acid [1].

Nuts and Seeds

Tree nuts and oilseeds represent exceptionally rich sources of oleic acid, with many species containing higher concentrations than most vegetable oils. Almonds lead among tree nuts with 67.1% oleic acid content, followed by hazelnuts at 45.4% and cashew nuts at 60.9% [11] [12] [13]. Macadamia nuts provide approximately 60% oleic acid, while pecans contain 59% to 75% [1] [14] [12]. Brazil nuts contain 23.6% oleic acid, pine nuts 27.4%, and walnuts contain only 8.8%, making them among the lowest oleic acid sources among tree nuts [12] [13].

The fatty acid composition analysis of oleaginous seeds reveals oleic acid as the predominant monounsaturated fatty acid across virtually all species studied [11] [15] [16]. Pistachios contain approximately 50.3% oleic acid, with variations depending on cultivar ranging from 56% to 74% [11] [15]. The high oleic acid content in nuts contributes significantly to their nutritional value and oxidative stability during storage [15].

High-Oleic Variants

Agricultural breeding programs have successfully developed high-oleic variants of traditionally low-oleic crops, dramatically altering the natural distribution patterns. High-oleic sunflower oil, developed through conventional plant breeding, contains 80% to 90% oleic acid compared to regular sunflower oil's 20% to 80% range [17] [18] [19]. Similarly, high-oleic canola oil varieties contain approximately 70% oleic acid [20] [21].

High-oleic sunflower varieties demonstrate remarkable consistency in oleic acid content, with commercial hybrids reaching oleic acid levels greater than 90% in optimal conditions [18]. These developments represent significant agricultural achievements, as they provide oils with enhanced oxidative stability and broader temperature ranges for food applications without requiring genetic modification [17] [21].

The oilseed crush industry maintains specific requirements for high-oleic varieties, typically requiring minimum oleic levels ranging from 82% to 85% for commercial acceptance [18]. This standardization ensures consistent oil quality for industrial applications and food manufacturing processes.

Distribution in Animal Sources

Animal-derived fats represent important sources of oleic acid, with distribution patterns reflecting species-specific metabolic characteristics and dietary influences. The oleic acid content in animal fats demonstrates significant variation based on animal species, diet composition, and tissue type [22] [23].

Animal Fats and Tissues

Poultry fats contain the highest concentrations of oleic acid among common animal sources. Goose fat leads with 53.5% oleic acid content, followed by duck fat at 44.2% [23]. Chicken fat contains 37.3% to 56% oleic acid, while turkey fat ranges from 35.9% to 56% [1] [2] [23] [24]. These variations within species reflect differences in diet, age, and processing methods.

Mammalian fats display lower but still significant oleic acid concentrations. Lard from pigs contains 41.2% to 47% oleic acid, making it a substantial source among animal fats [1] [2] [23] [24]. Beef tallow contains approximately 36.0% oleic acid, while mutton tallow from sheep provides 37.6% [23]. Bacon fat, representing processed pork fat, contains 37.8% oleic acid [23].

Marine-derived fats generally contain lower oleic acid concentrations compared to terrestrial animal sources. Cod liver oil contains 20.7% oleic acid, salmon oil 17.0%, sardine oil 14.8%, and herring oil 12.0% [23]. These marine sources prioritize omega-3 fatty acids over monounsaturated fatty acids like oleic acid.

Human Adipose Tissue Composition

Human adipose tissue demonstrates remarkably consistent oleic acid content across individuals and populations. Oleic acid represents 45% to 50% of total fatty acids in human subcutaneous adipose tissue, making it the most abundant fatty acid in human fat stores [25]. This consistency reflects the fundamental role of oleic acid in human metabolism and energy storage.

The fatty acid composition of human adipose tissue includes seven predominant fatty acids: myristic acid (3%), palmitic acid (19-24%), palmitoleic acid (6-7%), stearic acid (3-6%), oleic acid (45-50%), linoleic acid (13-15%), and linolenic acid (1-2%) [25]. These fatty acids account for over 90% of total fatty acids in human adipose tissue.

Regional variations in adipose tissue composition have been documented, with epicardial adipose tissue showing different fatty acid profiles compared to subcutaneous tissue. However, oleic acid remains consistently abundant across different anatomical locations [26].

Quantitative Analysis of Oleic Acid Content Across Sources

Comprehensive quantitative analysis reveals significant disparities in oleic acid content across natural sources, as summarized in the following data tables:

Table 1: Oleic Acid Content in Major Plant Sources

| Source | Oleic Acid Content (%) | Reference |

|---|---|---|

| Olive Oil | 55-83 | [1] [2] [6] [7] [8] [9] |

| High Oleic Sunflower Oil | 80-90 | [17] [18] [19] |

| Almond Oil | 80 | [27] |

| Hazelnut Oil | 79-83 | [11] [13] |

| High Oleic Canola Oil | 70 | [20] [21] |

| Almonds | 67.1 | [12] |

| Avocado Oil | 65-70 | [27] |

| Canola Oil | 61 | [1] [2] |

| Cashew Nuts | 60.9 | [15] [12] |

| Macadamia Oil | 60 | [1] [14] |

| Pecans | 59-75 | [1] [14] |

| Pistachios | 50.3 | [11] [15] |

| Hazelnuts | 45.4 | [11] [13] |

| Sesame Oil | 40 | [1] |

| Peanut Oil | 36-67 | [1] [14] |

| Pine Nuts | 27.4 | [11] [12] |

| Brazil Nuts | 23.6 | [12] [13] |

| Sunflower Oil (Regular) | 20-80 | [1] [17] |

| Grape Seed Oil | 15-20 | [1] |

| Poppyseed Oil | 14 | [1] |

| Walnuts | 8.8 | [12] [13] |

Table 2: Oleic Acid Content in Animal Sources

| Source | Oleic Acid Content (%) | Reference |

|---|---|---|

| Goose Fat | 53.5 | [23] |

| Human Adipose Tissue | 45-50 | [25] |

| Duck Fat | 44.2 | [23] |

| Lard (Pig Fat) | 41.2-47 | [1] [2] [23] [24] |

| Bacon Fat | 37.8 | [23] |

| Mutton Tallow | 37.6 | [23] |

| Chicken Fat | 37.3-56 | [1] [2] [23] [24] |

| Beef Tallow | 36.0 | [23] |

| Turkey Fat | 35.9-56 | [1] [2] [23] [24] |

| Cod Liver Oil | 20.7 | [23] |

| Salmon Oil | 17.0 | [23] |

| Sardine Oil | 14.8 | [23] |

| Herring Oil | 12.0 | [23] |

The quantitative analysis demonstrates that olive oil and high-oleic crop variants represent the richest natural sources of oleic acid, while marine oils generally contain the lowest concentrations among animal sources [23] [28].

Environmental Factors Affecting Oleic Acid Production

Environmental conditions during plant growth and seed development significantly influence oleic acid production and accumulation in plant tissues. Temperature emerges as the most critical environmental factor, with higher temperatures generally promoting increased oleic acid content in developing seeds [29] [30] [31] [32] [33].

Temperature Effects: Research demonstrates that temperature during grain filling period directly correlates with oleic acid percentage in sunflower and soybean oils [29] [32] [33]. Higher temperatures increase oleic acid content while simultaneously reducing linoleic acid concentrations [30] [31]. This relationship reflects the temperature sensitivity of fatty acid desaturase enzymes, particularly fatty acid desaturase 2 (FAD2), which converts oleic acid to linoleic acid [33].

Solar Radiation: Intercepted solar radiation per plant contributes additively with temperature to influence oleic acid percentage [29] [34]. Studies show that oleic acid content increases with solar radiation up to a maximum threshold, beyond which additional radiation provides no further benefit [29].

Water Stress: Drought stress during reproductive stages negatively impacts oleic acid content in sunflower, reducing oleic acid levels by approximately 11% while increasing palmitic and linoleic acid concentrations [30]. Water-stressed conditions lead to accelerated maturity and altered fatty acid metabolism pathways.

Seasonal and Geographic Factors: Planting date significantly affects fatty acid composition, with later planting tending to increase saturated fatty acids including palmitic and stearic acids [30] [32]. Geographic location and altitude also influence oil content and fatty acid composition through their effects on temperature patterns and growing conditions [30].

Table 3: Environmental Factors Affecting Oleic Acid Production

| Factor | Effect on Oleic Acid | Plant Species | Reference |

|---|---|---|---|

| Temperature | Higher temperatures increase oleic acid content | Sunflower, Soybean | [29] [30] [31] [32] [33] |

| Solar Radiation | Increased radiation increases oleic acid up to maximum | Sunflower | [29] [34] |

| Drought Stress | Decreases oleic acid content | Sunflower | [30] |

| Season/Planting Date | Later planting tends to increase saturated fatty acids | Sunflower | [30] [32] |

| Geographic Location | Significantly affects fatty acid composition | Sunflower | [30] [32] |

| Altitude | Affects oil content and composition | Sunflower | [30] |

These environmental influences have important implications for crop management and oil quality optimization in agricultural systems [30] [32].

Evolutionary Significance of Oleic Acid Distribution

The widespread distribution of oleic acid across biological systems reflects its fundamental evolutionary importance and adaptive value. Evolutionary analysis provides compelling evidence for the optimization of fatty acid composition, including oleic acid content, through natural selection processes [35].

Membrane Functionality: Oleic acid's prevalence in biological membranes relates to its optimal balance between membrane fluidity and stability. The single double bond in oleic acid provides essential membrane fluidity without the oxidative vulnerability associated with polyunsaturated fatty acids [35] [36]. This balance proves crucial for cellular function across diverse environmental conditions.

Oxidative Stability: The evolutionary preference for oleic acid over highly unsaturated fatty acids reflects the need to minimize lipid peroxidation susceptibility [35]. Research demonstrates that fatty acid compositions have been optimized to balance functional requirements with oxidative stability, with oleic acid representing an optimal compromise.

Metabolic Efficiency: The biosynthetic pathway for oleic acid production through stearoyl-CoA desaturase represents a highly conserved and energetically efficient process [36] [37] [38]. The enzyme system required for oleic acid synthesis is present across kingdoms, indicating its fundamental importance in lipid metabolism.

Adaptive Significance: Studies of bird species reveal evidence of stabilizing selection on fatty acid composition, with optimal values for monounsaturated fatty acid proportions centered around 25.5% of total fatty acids [35]. This optimization reflects the adaptive capacity to minimize lipid peroxidation while maintaining essential membrane functions.

Stress Response: Oleic acid production increases under elevated temperature conditions as part of plant defense mechanisms [31] [39]. This stress-responsive accumulation helps protect photosynthetic machinery and maintain cellular integrity under adverse conditions, demonstrating its adaptive value.

Purity

Physical Description

Liquid, Other Solid; NKRA; Other Solid; Liquid

Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline]

Liquid

COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR.

colourless to pale yellow, oily liquid with a characteristic lard-like odou

Color/Form

YELLOWISH, OILY LIQUID

WATER-WHITE LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

286 °C at 100 mm Hg

Boiling Point - Decomposes at 360 °C and 1 atm

Flash Point

189 °C

390-425 °F (open cup)

372 °F (189 °C) (closed cup)

189 °C c.c.

Heavy Atom Count

Taste

Density

0.895 at 25 °C/25 °C

Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/

Relative density (water = 1): 0.89

0.892-0.898

LogP

7.73 (estimated)

Odor

Decomposition

Appearance

Melting Point

16.3 °C

13.4 °C

Storage

UNII

Related CAS

7049-68-5

29857-65-6

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1787 of 2647 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 860 of 2647 companies with hazard statement code(s):;

H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (57.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ An open 2 yr trial of oleic and erucic acids (Lorenzos oil) included 14 men with adrenomyeloneuropathy, 5 symptomatic heterozygous women and 5 boys with preclinical adrenomyeloneuropathy. No evidence of a clinically relevant benefit from dietary treatment in patients with adrenomyeloneuropathy (accumulation of very-long-chain fatty acids) could be found. /Lorenzos oil/

Mechanism of Action

Vapor Pressure

5.46X10-7 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

68412-07-7

10402-16-1

2027-47-6

Absorption Distribution and Excretion

Following oral administration of trace amounts of oleic acid, less than 10% of total oleic acid was found to be eliminated via fecal excretion.

Radio-labelled oleic acid was detected in the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues. Oleic acid is primarily transported via the lymphatic system.

No pharmacokinetic data available.

Radioactivity has been traced to the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues after administration of radioactive oleic, palmitic, and stearic acids.

Simultaneous ingestion of trace amounts of 14C-triolein (10 uCi) and 3H-oleic acid (20 uCi) in 42 g of carrier fat by patients with normal fecal fat excretion resulted in estimated fecal excretion of less than 10% of both substances. Gastrointestinal transit times for 14C-triolein, 3H-oleic acid, and a nonabsorbable marker, CrCl3, did not differ significantly.

Oleic Acid has been reported to penetrate the skin of rats. On histological examination, fluorescence from absorbed oleic acid was found in epidermal cell layers of skin removed from treated rats within 10 min of its application. The path of penetration was suggested to be via the hair follicles. Only minute amounts of oleic acid were visualized in the blood vessels throughout the experiment. Skin permeability was shown to increase with the lipophilic nature of a compound.

METABOLISM OF TRITIATED OLEIC ACID WAS STUDIED IN RATS DURING 600 DAYS. DURING FIRST 4 DAYS, HALF ACTIVITY IS FIXED TO WATER & HALF IS STORED IN ADIPOSE TISSUE WHICH IT LEAVES QUICKLY, THEN MORE SLOWLY WITH T/2 OF ABOUT 200 DAYS.

For more Absorption, Distribution and Excretion (Complete) data for OLEIC ACID (10 total), please visit the HSDB record page.

Metabolism Metabolites

Proposed mechanisms for fatty acid uptake by different tissues range from passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by the tissues can either be stored in the form of triglycerides (98% of which occurs in adipose tissue depots) or they can be oxidized for energy via the beta-oxidation and tricarboxylic acid cycle pathways of catabolism.

The beta-oxidation of fatty acids occurs in most vertebrate tissues (except the brain) using an enzyme complex for the series of oxidation and hydration reactions resulting in the cleavage of acetate groups as acetyl-CoA (coenzyme A). An additional isomerization reaction is required for the complete catabolism of Oleic Acid. Alternate oxidation pathways can be found in the liver (omega-oxidation) and in the brain (alpha-oxidation).

Fatty acid biosynthesis from acetyl-CoA takes place primarily in the liver, adipose tissue, and mammary glands of higher animals. Successive reduction and dehydration reactions yield saturated fatty acids up to a 16-carbon chain length. Stearic Acid is synthesized by the condensation of palmitoyl-CoA and acetyl-CoA in the mitochondria, and Oleic Acid is formed via a mono-oxygenase system in the endoplasmic reticulum.

The normal metabolic pathway of palmitic and stearic acids in mammals produces oleic acid. Oleic acid, on a series of elongation and desaturation steps, may be converted into longer chain eicosatrienoic and nervonic acid.

Weanling rats were fed diets containing rapeseed, canbra or ground nut oils for 8 or 60 days. They received simultaneously (14)C erucate and (3)H2 oleate by iv application. Animals were killed 2 or 19 hr after injection, lungs were removed and the distribution of (14)C and (3)H radioactivities was determined in pulmonary lipid fractions and in fatty acids of phospholipids and neutral lipids. More (14)C than (3)H radioactivity was recovered in lung lipids 3 and 19 hr after admin of labelled fatty acids. (14)C and (3)H radioactivity in the phospholipid fraction was larger than in the triglyceride fraction, the inverse was observed after 19 hr. The main part of (14)C radioactivity was present in the monounsaturated fatty acids, in decr order: 18:1, 24:1, 16:1 and 20:1. Erucic acid was slightly esterified in phospholipids.

Oleic acid has known human metabolites that include 18-Hydroxyoleic acid and 17-Hydroxyoleic acid.

Associated Chemicals

Wikipedia

Zafirlukast

Drug Warnings

15 men with adrenoleukodystrophy and 3 symptomatic heterozygous women were admin oleic and erucic acids (Lorenzos oil). Asymptomatic thrombocytopenia developed in 5 patients (platelet counts ranged between 37000 and 84000 per cu mm) but was reversed within 2 to 3 wk after erucic acid was omitted. In addition, long-term treatment with Lorenzos oil (for 24 to 43 mo) was associated with lymphocytopenia in these 5 patients. The observations suggested that the long-term treatment of adrenoleukodystrophy with Lorenzos oil can induce severe lymphocytopenia with immunosuppression and recurrent infections. /Lorenzos oil/

Biological Half Life

METABOLISM OF TRITIATED OLEIC ACID WAS STUDIED IN RATS DURING 600 DAYS. /ELIMINATION OCCURED/ SLOWLY WITH T/2 OF ABOUT 200 DAYS.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Herbicides, Insecticides, Other substances, Repellents, Adjuvants, Fungicides

Cosmetics -> Emollient; Emulsifying

Methods of Manufacturing

Obtained by hydrolysis of various animal and vegetable fats and oils. ... Separation from olive oil by double fractionation via urea adducts.

Derived from hydrolysis & distillation of triolein.

Free fatty acid is obtained from the glyceride by hydrolysis, steam distillation & separation by crystallization or solvent extraction. Filtration from press cake results in oleic acid of commerce (red oil) which is purified & bleached for specific uses.

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Mining (except Oil and Gas) and support activities

Rubber Product Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

Transportation Equipment Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paper Manufacturing

Miscellaneous Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

9-Octadecenoic acid (9Z)-: ACTIVE

9-Octadecenoic acid: ACTIVE

... Consists chiefly of (z)-9-octadecenoic acid ... usually contains variable amounts of other fatty acids present in tallow such as linolenic & stearic acids.

Heavy metals & calcium salts form insoluble oleates. Iodine solution are decolorized by formation of iodine addition compounds of oleic acid.

Emulsions of 10% fat (intralipid 10%) are prepared from refined soy bean oil, egg-yolk phospholipids, & glycerin. The major fatty acids are linoleic, oleic, palmitic, & linolenic. The preparation is isotonic & may be administered into a peripheral vein ... in parenteral alimentation.

Oleic acid ... most abundant of all natural fatty acids.

For more General Manufacturing Information (Complete) data for OLEIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: oleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm

Analyte: oleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole

Analyte: oleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm

For more Analytic Laboratory Methods (Complete) data for OLEIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: oleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm

Analyte: oleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Analyte: oleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng

For more Clinical Laboratory Methods (Complete) data for OLEIC ACID (15 total), please visit the HSDB record page.

Storage Conditions

Interactions

LIVER TRITIATED-LABELED OLEATE SHOWED ACCUMULATION OF NEWLY SYNTHESIZED TRIGLYCERIDES WITHOUT ANY EFFECT ON PHOSPHOLIPIDS, AFTER SINGLE INJECTION OF CEROUS CHLORIDE IN RATS. /TRITIATED-LABELED OLEATE/

ALTERATIONS IN PHOSPHOLIPID COMPOSITION IN BRAIN & HEART OCCURS IN RESPONSE TO ETHANOL IN THOSE STRAINS OF MICE THAT SHOW RAPID TOLERANCE TO ETHANOL. AN INCREASE IN LIVER PHOSPHOLIPIDS CONTAINING OLEIC ACID WERE FOUND IN ALL STRAINS.

AFTER 16 MIN OF BRAIN ISCHEMIA IN RATS, BRAIN OLEATE INCREASED 2.5-FOLD. POSTISCHEMIA THERAPY WITH THIOPENTAL ACCELERATED THE RATE OF FALL OF BRAIN OLEATE. /OLEATE/

For more Interactions (Complete) data for OLEIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Spreafico F, Sales RC, Gil-Zamorano J, Medeiros PDC, Latasa MJ, Lima MR, de

3: Dutta L, Mukherjee B, Chakraborty T, Das MK, Mondal L, Bhattacharya S, Gaonkar

4: Zhang Y, Han F, Dai Q, Tang J. Magnetic properties and photovoltaic

5: Lopes LL, Rocha DMUP, Silva AD, Peluzio MDCG, Bressan J, Hermsdorff HHM.

6: Shin S, Ajuwon KM. Divergent Response of Murine and Porcine Adipocytes to

7: Alencar DB, Diniz JC, Rocha SAS, Pires-Cavalcante KMS, Lima RL, Sousa KC,

8: Rahrovani F, Javanbakht MH, Ghaedi E, Mohammadi H, Ehsani AH, Esrafili A,

9: Liu L, Chen J, Lim PE, Wei D. Enhanced single cell oil production by mixed

10: Chatterjee S, Mohan SV. Microbial lipid production by Cryptococcus curvatus

11: Park HG, Engel MG, Vogt-Lowell K, Lawrence P, Kothapalli KS, Brenna JT. The

12: Caleja C, Barros L, Barreira JCM, Ciric A, Sokovic M, Calhelha RC, Beatriz M,

13: Tabandeh M, Salman AA, Goh EW, Heidelberg T, Hussen RSD. Renewable

14: Raja Gopal Reddy M, Mullapudi Venkata S, Putcha UK, Jeyakumar SM. Vitamin A

15: Padmajan Sasikala S, Mahesh KV, Prabhakaran P, Peer Mohammed A, Ananthakumar

16: Xia Q, Wang L, Li Y. Exploring high hydrostatic pressure-mediated germination

17: Celeste Dias M, Pinto DCGA, Correia C, Moutinho-Pereira J, Oliveira H,

18: Zhang X, Ji R, Sun H, Peng J, Ma X, Wang C, Fu Y, Bao L, Jin Y. Scutellarin

19: Elkady WM, Ibrahim EA, Gonaid MH, El Baz FK. Chemical Profile and Biological

20: Silva LCC, Bueno RD, da Matta LB, Pereira PHS, Mayrink DB, Piovesan ND,